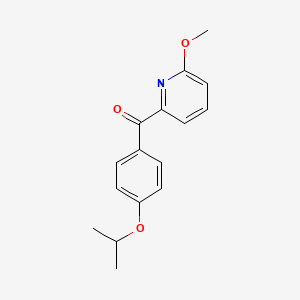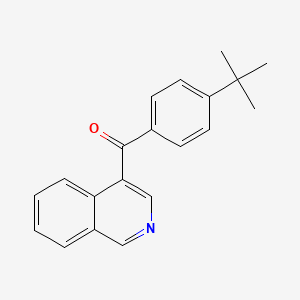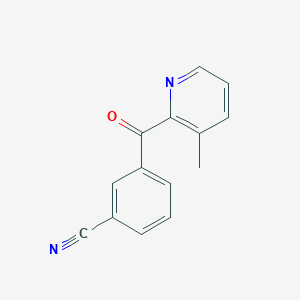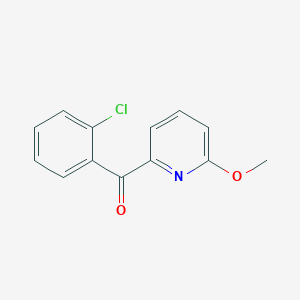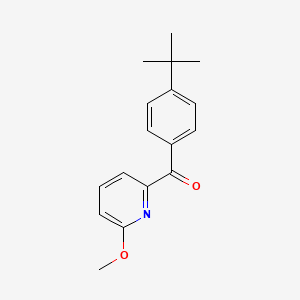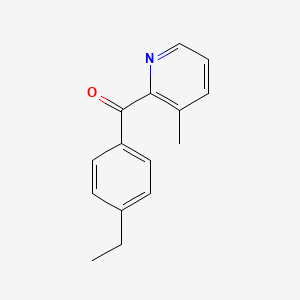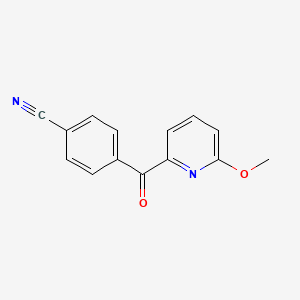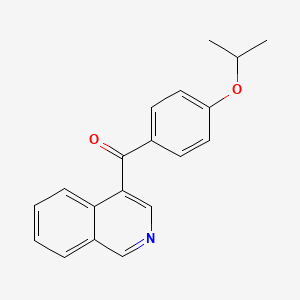
3-(4-Fluorobenzoyl)-4-methylpyridine
Übersicht
Beschreibung
The compound “3-(4-Fluorobenzoyl)-4-methylpyridine” is a pyridine derivative with a fluorobenzoyl group attached at the 3-position and a methyl group at the 4-position . Pyridine is a basic heterocyclic organic compound similar to benzene, and benzoyl is a functional group known as an acyl.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-methylpyridine with 4-fluorobenzoyl chloride, a common acylating agent . This could potentially be achieved through a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring with a methyl group (-CH3) attached at the 4-position and a 4-fluorobenzoyl group attached at the 3-position . The fluorobenzoyl group itself consists of a benzene ring with a fluorine atom at the 4-position and a carbonyl group (-C=O) at the 1-position .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines, such as electrophilic substitution, nucleophilic substitution, and metalation . The presence of the fluorobenzoyl group may also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorobenzoyl group could increase its polarity compared to 4-methylpyridine . It’s difficult to predict its exact properties without experimental data .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Conformation Analysis
- Research on similar compounds to 3-(4-Fluorobenzoyl)-4-methylpyridine, like {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, has focused on their conformational analysis and crystal structure. These studies involve NMR analyses, X-ray powder diffraction, and thermal stability assessments, providing insights into the solid and solution conformations of such compounds (Ribet et al., 2005).
Structural Characterization
- The structural characterization of related compounds, such as 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide, has been carried out using techniques like X-ray diffraction and spectroscopy. These studies help in understanding the molecular structure and interaction patterns, which are crucial for the development of various applications (Gallagher, Donnelly, & Lough, 2008).
Synthesis and Functionalization
- Synthesis and functionalization of compounds with structures similar to 3-(4-Fluorobenzoyl)-4-methylpyridine, such as 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, are significant for developing cognition-enhancing drugs. These processes involve multiple steps like chlorination, hydrolysis, and methanesulfonylation (Pesti et al., 2000).
Supramolecular Associations
- Studies on the hydrogen-bonded supramolecular association in organic acid–base salts from compounds like 2-Amino-4-methylpyridine have been performed. These investigations reveal details about proton transfer, hydrogen bonding, and the formation of 1D–3D frameworks, which are important for understanding the properties and potential applications of these compounds (Khalib et al., 2014).
Catalytic Systems
- Research on catalytic systems, such as those using tetramethylammonium fluoride and N(TMS)3 for deprotonative coupling, employs methylheteroarenes like 2-, 3-, or 4-methylpyridines. These studies are important for applications in organic synthesis, including the formation of stilbenes and enamines (Shigeno et al., 2019).
Fluorination Processes
- Research on fluorination processes with complex metal fluorides, including the fluorination of methyl pyridines with caesium tetrafluorocobaltate, is important for understanding and developing new methods for introducing fluorine into organic molecules. This area of study is crucial for the synthesis of various fluorinated organic compounds (Plevey, Rendell, & Tatlow, 1982).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-15-8-12(9)13(16)10-2-4-11(14)5-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSSCJBHGYYUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorobenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



